Z-Pra-OH
Description
Historical Context and Evolution of Amino Protecting Groups in Organic Synthesis
The need for protecting groups in organic synthesis arose as chemists began to synthesize increasingly complex molecules with multiple reactive functional groups. Early synthetic strategies often struggled with chemoselectivity, where reactions intended for one functional group would inadvertently affect others. This was particularly true for amines, which are highly nucleophilic and basic. masterorganicchemistry.com The development of protecting groups allowed for the temporary deactivation of a specific functional group, permitting selective reactions on other parts of the molecule. After the desired transformations were complete, the protecting group could be removed to regenerate the original functional group. wikipedia.org
The history of amino protecting groups saw the evolution from simple, less labile derivatives to more sophisticated groups that could be introduced and removed under mild, selective conditions. The introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 marked a significant turning point, particularly for peptide synthesis. masterorganicchemistry.combachem.com This development is considered to have initiated the field of modern synthetic peptide chemistry. wikipedia.orgwikipedia.org
Rationale for Utilizing the Benzyloxycarbonyl (Z) Group in Amino Acid and Peptide Chemistry
The Z group became widely adopted in amino acid and peptide chemistry due to a combination of favorable properties. It effectively masks the amine's nucleophilicity and basicity, preventing unwanted side reactions during coupling procedures. wikipedia.orgyoutube.com Its introduction is typically straightforward, often involving the reaction of an amino acid with benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) under basic conditions. wikipedia.orghighfine.com Benzyl chloroformate is an oily, colorless liquid in its pure form, although impurities can cause it to appear yellow. wikipedia.org It is sensitive to water and has a pungent odor. wikipedia.org
A key advantage of the Z group is its cleavage under conditions that are orthogonal to many other common protecting groups. The most common method for Z group removal is catalytic hydrogenation, typically using palladium on charcoal (Pd-C) under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org This method is mild and occurs under neutral conditions, making it compatible with a variety of other functional groups and protecting groups that might be present in a complex peptide sequence. masterorganicchemistry.com Alternatively, the Z group can be removed using strong acids like HBr or Lewis acids, provided a scavenger for the resulting benzyl carbocation is included. wikipedia.org Acidic hydrogenolysis has also been explored for Z group removal. acs.org
Role in Aminoprotection and Stereochemical Integrity Preservation
In peptide synthesis, the formation of an amide bond between two amino acids requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other to control the direction of peptide chain elongation. bachem.compeptide.com The Z group serves this aminoprotection role effectively. youtube.compeptide.com
Crucially, the Z group plays a vital role in preserving the stereochemical integrity of the α-carbon atom of the amino acid residue during peptide coupling reactions. peptide.comthieme-connect.de Activation of the carboxyl group during coupling can sometimes lead to epimerization or racemization, particularly at the α-carbon adjacent to the activating group. thieme-connect.demdpi.com The Z group, being a carbamate-type protecting group, helps to minimize this issue compared to some other types of amino protection. rsc.org Studies on epimerization during peptide bond formation have shown that N-carbamate protected amino acids (like Z-protected ones) generally have a lower tendency towards oxazolone (B7731731) formation, a common pathway for racemization, than N-amido amino acids. rsc.org
Research findings have investigated the extent of epimerization with Z-protected amino acids under various coupling conditions. For instance, studies on the stepwise formation of dipeptides like Z-L-Phg-Val-OMe have evaluated the ability of different coupling reagents and additives to preserve stereochemical purity. orgsyn.org The inclusion of N-hydroxyamines, such as HOBt, in the coupling mixture can help prevent the loss of stereochemical integrity in the activated intermediate species. orgsyn.org
Orthogonality Considerations within Multi-Protecting Group Strategies
In the synthesis of complex peptides or organic molecules with multiple reactive functional groups, the use of multiple, distinct protecting groups is often necessary. wikipedia.orgub.edu An "orthogonal" protecting group strategy involves using protecting groups that can be removed selectively under different sets of conditions, without affecting other protecting groups or sensitive functionalities present in the molecule. masterorganicchemistry.compeptide.comub.edu
The Z group's removal by catalytic hydrogenation is orthogonal to the deprotection of several other commonly used protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is typically removed by acid treatment (e.g., with trifluoroacetic acid), and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved under basic conditions (e.g., with piperidine). masterorganicchemistry.combachem.comrsc.org This orthogonality allows for flexible synthetic strategies where different protecting groups can be removed sequentially as needed. masterorganicchemistry.com For example, a molecule containing both a Z-protected amine and a Boc-protected amine can have the Z group removed by hydrogenation while the Boc group remains intact, and vice versa with acid treatment. masterorganicchemistry.comrsc.org Similarly, the Z group is generally stable under the basic conditions used to remove the Fmoc group, and the Fmoc group is typically stable to the hydrogenation conditions used for Z removal. highfine.comub.edu
This ability to selectively cleave the Z group in the presence of other protecting groups is crucial for convergent synthesis strategies and the construction of complex molecular architectures. ub.edu
Data Table: Common Amino Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Typical Introduction Reagent | Typical Deprotection Conditions | Orthogonality with Z Group |
| Benzyloxycarbonyl | Z, Cbz | Benzyl chloroformate (Z-Cl, Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C), HBr/Acid | Orthogonal |
| tert-Butyloxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA) | Orthogonal |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Orthogonal |
| Allyloxycarbonyl | Alloc | Alloc-Cl | Pd(0) catalysts | Orthogonal |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVOEWWTJZRNL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyloxycarbonyl Protected Amino Acid Derivatives Z Pra Oh
Classical Solution-Phase Synthetic Approaches
Classical solution-phase synthesis involves carrying out reactions in a homogeneous liquid mixture. This approach has been historically significant in peptide synthesis and the preparation of protected amino acids. wikipedia.orgpolypeptide.com While solid-phase synthesis has gained prominence for peptide assembly, solution-phase methods remain valuable, particularly for large-scale production and the synthesis of protected amino acid building blocks. wikipedia.org
Carbamate (B1207046) Formation Reactions
The introduction of the benzyloxycarbonyl group typically involves the formation of a carbamate linkage between the amino group of the amino acid and a benzyloxycarbonyl source. highfine.comspectrumchemical.com The most common reagent for this transformation is benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl). wikipedia.orghighfine.com The reaction is generally conducted under alkaline conditions to neutralize the acid (HCl) generated during the reaction and to ensure the amino group is in its free base form, which is more nucleophilic. google.com
A typical procedure involves reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) in an aqueous or mixed aqueous-organic solvent system. wikipedia.orggoogle.com This method is straightforward and widely applicable to a variety of amino acids.
Example Reaction Scheme:
R-CH(NH₂)COOH + Cbz-Cl + Base → R-CH(NHCbz)COOH + Base·HCl
Where R represents the amino acid side chain.
N-benzyloxycarbonyl amino acids and peptides are often easy to crystallize and are relatively stable. This can facilitate their isolation and purification in solution-phase synthesis. bachem.com
Acylating Agent Utilization in N-Protection
While carbamate formation with benzyl chloroformate is the primary method for introducing the Cbz group, other acylating agents and strategies can be employed for N-protection, sometimes in conjunction with or as alternatives to direct carbamate formation. For instance, the concept of using activated amino acid derivatives as acylating agents for various transformations, including those that might involve in situ protection, has been explored. acs.orgmdpi.comresearchgate.netresearchgate.net
In some synthetic strategies, N-protected amino acids are converted into reactive acylating species, such as acid chlorides or activated esters, for subsequent coupling reactions. gcwgandhinagar.com While this is more related to peptide bond formation, the initial N-protection step is a prerequisite. For example, N-protected amino acids can be treated with reagents like thionyl chloride or phosphorus pentachloride to form acid chlorides, or with dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of nucleophiles like p-nitrophenol to form activated esters. gcwgandhinagar.com These activated species are then used in coupling reactions. gcwgandhinagar.com
Research has also investigated the use of unprotected amino acids as acylating agents in reactions like Friedel-Crafts acylation, where in situ protection and activation occur. acs.org For example, using trifluoroacetic anhydride (B1165640) (TFAA) can simultaneously protect the amino group as a trifluoroacetamide (B147638) and activate the carboxyl group. acs.org While this involves a different protecting group (trifluoroacetyl), it illustrates the principle of utilizing acylating agents for transformations that may involve concurrent or preceding N-protection. acs.org
Advanced Synthetic Strategies for Complex N-Protected Amino Acid Derivatives
Beyond classical methods, advanced synthetic strategies have been developed to address the challenges associated with synthesizing more complex N-protected amino acid derivatives, including those with specific stereochemical requirements or functionalized side chains.
Stereoselective and Regioselective Synthesis of Z-Pra-OH Analogues
Stereoselectivity and regioselectivity are critical considerations in the synthesis of chiral molecules like amino acid derivatives. Ensuring that the desired stereoisomer is obtained and that reactions occur at specific functional groups is paramount.
In the context of N-protection, the reaction conditions for carbamate formation with benzyl chloroformate are generally designed to minimize racemization, particularly when starting with enantiomerically pure amino acids. Mild conditions, such as controlled temperature and the use of appropriate bases and solvents, are employed to preserve the stereochemical integrity of the alpha-carbon. gcwgandhinagar.com
For the synthesis of this compound analogues or other N-protected amino acids, stereoselective approaches might involve the use of chiral auxiliaries or catalysts, although direct N-protection with Cbz-Cl on a chiral amino acid is typically straightforward in terms of stereoselectivity at the alpha-carbon. The challenge often lies in subsequent reactions involving the protected amino acid.
Regioselectivity becomes important when the amino acid contains multiple reactive functional groups, such as in the case of amino acids with side chains containing additional amino, hydroxyl, or carboxyl groups. Selective protection of the alpha-amino group in the presence of other functional groups is achieved by carefully controlling the reaction conditions, including the stoichiometry of the protecting group reagent, the choice of base, and the solvent. For instance, the reaction of Cbz-Cl with an amino acid under controlled alkaline conditions primarily targets the more nucleophilic alpha-amino group. highfine.com
Some studies have explored the stereoselective synthesis of N-protected compounds through reactions that build the amino acid framework with the protecting group already in place or introduced during the process. For example, asymmetric Mannich-type reactions involving benzyl carbamate have been used to synthesize N-protected chiral 1-aminoalkylphosphonic acid derivatives with moderate yields and optical purities. nih.gov While these are not direct syntheses of this compound, they illustrate advanced stereoselective routes to N-protected amino acid-like structures.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.orgfrontiersin.org These reactions can rapidly generate molecular diversity and complexity. beilstein-journals.org
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have been explored for the synthesis of peptidomimetics and N-protected amino acid derivatives. nih.govbeilstein-journals.org These reactions can incorporate N-protected amino acids or components that lead to the formation of N-protected structures. beilstein-journals.org
For example, the Passerini reaction, a three-component reaction, can involve N-protected amino acid derived aldehydes. nih.govbeilstein-journals.org The Ugi four-component reaction, combining an oxo-component, a carboxylic acid, an amine, and an isocyanide, can also be adapted to synthesize peptide-like products, and the influence of N-protecting groups on these reactions has been investigated. nih.govbeilstein-journals.org
MCRs can be particularly useful for the rapid assembly of diverse protease inhibitor scaffolds, often containing moieties derived from amino acids. nih.gov Some approaches involve the Passerini reaction of a chiral N-protected amino acid derived aldehyde. nih.gov The Ugi reaction can also be performed with chiral alpha-amino acid derived isocyanides while retaining stereochemistry under optimized conditions. nih.gov
While direct multicomponent synthesis of this compound itself via combining three or more simple precursors might be less common than the direct protection of proline, MCRs are valuable for synthesizing more complex N-protected amino acid derivatives or incorporating Z-protected amino acids into larger structures in an efficient, convergent manner. beilstein-journals.orgacs.org
Synthesis of Functionalized Side-Chain Derivatives
Synthesizing N-benzyloxycarbonyl-protected amino acid derivatives with functionalized side chains requires strategies that are compatible with the various functional groups present. The Cbz group is generally stable under a range of conditions, but the synthesis must account for the reactivity of the side chain functionalities.
Amino acids with reactive side chains (e.g., hydroxyl, carboxyl, amino, thiol) often require orthogonal protecting groups on the side chain in addition to the N-alpha Cbz protection. peptide.comgoogle.com Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, which is essential for sequential reactions and peptide synthesis. peptide.com
For example, in peptide synthesis using the Boc/Bzl strategy, Boc is used for temporary N-alpha protection, while benzyl-based groups (like the Cbz group on the N-terminus or benzyl esters/ethers on side chains) are used for more permanent side-chain protection. peptide.com However, when Cbz is used as the N-alpha protecting group, different orthogonal side-chain protection strategies are employed, such as using tert-butyl-based groups (tBu) which are acid-labile, or allyl-based groups which can be removed under palladium catalysis. bachem.compeptide.comgoogle.com
The synthesis of Z-protected amino acids with functionalized side chains thus involves the selective introduction of the Cbz group at the alpha-amino position and appropriate orthogonal protection of the side chain functionality. This often requires careful control of reaction conditions and the order of protection steps.
Research in this area includes the synthesis of N-protected amino acids bearing various side-chain modifications, such as glycosylation or phosphorylation, which are important post-translational modifications. acs.org These syntheses often involve coupling modified amino acid building blocks that are already N-protected, for instance, with an Fmoc group, which is orthogonal to Cbz and commonly used in solid-phase peptide synthesis. acs.orgnih.gov However, the principles of handling functionalized side chains apply regardless of the N-alpha protecting group.
Another aspect is the synthesis of N,N-diprotected amino acids, such as N,N-di-Cbz derivatives. A practical method for preparing N,N-benzyloxycarbamoyl derivatives involves the consecutive treatment of N-Cbz amino protected compounds with a strong base like LiHMDS and Cbz-Cl. nih.govacs.org This method is reported to occur without racemization when applied to alpha-amino acids and is compatible with various other functional and protecting groups. nih.govacs.org
Data on the synthesis of specific functionalized this compound derivatives would involve detailed reaction conditions, yields, and characterization data, which are typically found in specific research articles focusing on those particular compounds.
Sustainable and Green Chemistry Methodologies
The increasing demand for environmentally benign chemical processes has driven the development of sustainable and green chemistry methodologies for the synthesis of Z-protected amino acids. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and improve energy efficiency.
The use of water as a reaction medium is a highly desirable green chemistry approach due to its low cost, availability, and environmental compatibility. ijacskros.com While the limited solubility of organic compounds in water can be a challenge, efficient water-mediated reactions with high selectivities are being explored. ijacskros.com A simple and environmentally benign method for the N-Cbz protection of amines, including amino acids, involves treatment with Cbz-Cl in water at room temperature. ijacskros.com This method offers advantages such as mild conditions, the absence of organic solvents, high chemoselectivity, and impressive yields. ijacskros.com
Polyethylene glycol (PEG) has also been utilized as a benign and alternative reaction medium for N-Cbz protection of amines. tandfonline.com PEG-mediated protocols using Cbz-Cl at room temperature have demonstrated efficiency and eco-friendliness, affording excellent yields for various amines, including those with additional functionalities like hydroxyl or thiol groups, showing high chemoselectivity for the amine protection. tandfonline.com
Flow Chemistry and Continuous-Flow Synthesis
Flow chemistry and continuous-flow synthesis offer significant advantages for chemical production, including improved reaction control, safety, reproducibility, and productivity compared to batch processes. scispace.com These techniques are being applied to peptide synthesis and the preparation of protected amino acids. While much of the literature on flow chemistry in peptide synthesis focuses on coupling steps using protected amino acids, the principles can be extended to the protection step itself. Continuous flow systems can utilize immobilized reagents or catalysts and allow for rapid reaction times. scispace.com For instance, continuous flow stirred-tank reactors (CSTR) have been employed for peptide synthesis in water, highlighting the potential of flow systems in green synthesis. whiterose.ac.uk The use of flow reactors can enable the synthesis of Boc-, Fmoc-, and Cbz- peptides, often with high yields and purities using lower reagent excess. scispace.com
Micellar Catalysis in Aqueous Media
Micellar catalysis provides a means to conduct reactions involving poorly water-soluble organic compounds in aqueous media. mdpi.com Surfactants form micelles in water, creating hydrophobic pockets that can encapsulate organic substrates and facilitate reactions. mdpi.comresearchgate.net This approach aligns with green chemistry principles by minimizing or eliminating the need for organic solvents. Micellar systems, particularly using designer surfactants like TPGS-750-M, have been explored in peptide synthesis for reactions involving protected amino acids. mdpi.comgreentech.fr While some studies focus on Cbz deprotection within micellar systems as part of a tandem reaction sequence, the micellar environment itself can potentially be utilized or optimized for the N-protection step of amino acids with reagents like Cbz-Cl or Cbz-OSu, localizing the hydrophobic protecting group reagent and the amino acid within the micelle to enhance reactivity and selectivity in water. mdpi.comnih.gov The use of micellar solutions can allow for the use of safer chemicals and influence reaction performance through surfactant selection. mdpi.com
Enzymatic Approaches to Z-Protection and Derivatization (Excluding Deprotection)
Enzymatic methods offer highly selective and mild routes for chemical transformations. While enzymatic deprotection of N-benzyloxycarbonyl groups has been reported using enzymes like penicillin acylases or specific urethane (B1682113) hydrolases, the direct enzymatic introduction of the Cbz protecting group to amino acids is less commonly documented in the provided search results. nih.govresearchgate.net
However, enzymes are utilized in conjunction with protected amino acids in various synthetic strategies. For example, enzymatic coupling of N-protected amino acids has been explored in peptide synthesis. google.com Additionally, protected amino acids have been used as substrates in enzymatic polymerizations, where the enzyme catalyzes the formation of polyester (B1180765) chains endcapped with the protected amino acid. mdpi.com Although the protection step itself was chemical in this case, it demonstrates the compatibility of Z-protected amino acids with enzymatic reactions for derivatization purposes. Further research may explore enzymes capable of catalyzing the carbamation of amino groups with activated benzyl carbonates or chloroformates under mild conditions.
Purification and Isolation Techniques in the Synthesis of this compound
Following the synthesis of N-benzyloxycarbonyl-protected amino acid derivatives like this compound, purification and isolation steps are crucial to obtain the desired product in high purity. The techniques employed depend on the scale of the reaction, the physical properties of the product, and the nature of impurities.
Common purification and isolation techniques mentioned in the context of synthesizing protected amino acids and related compounds include:
Extraction: Differential solubility in organic solvents and water is often exploited to separate the protected amino acid from reaction byproducts and inorganic salts. google.commdpi.com For instance, the product might be extracted into an organic phase after acidification of the reaction mixture. google.com
Filtration: Used to remove solid byproducts, excess reagents, or catalysts from the reaction mixture. google.commdpi.com
Evaporation/Solvent Stripping: Removal of volatile organic solvents under reduced pressure to isolate the crude or purified product. google.com
Column Chromatography: A widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. This is effective for removing closely related impurities. mdpi.com
Crystallization: If the Z-protected amino acid is a solid, crystallization can be a highly effective purification method, yielding the product in high purity.
Lyophilization (Freeze-Drying): Used to isolate solid products from aqueous solutions by freezing the solution and then sublimating the ice under vacuum. researchgate.net
In some cases, particularly with green chemistry approaches using water or PEG, the work-up procedure can be simplified, sometimes involving direct extraction or filtration to obtain the product. ijacskros.comtandfonline.comoup.com Acidification of the reaction mixture is often performed to convert the alkali metal salt of the N-benzyloxycarbonyl amino acid to the free amino acid, which may then precipitate. google.com
Compound Names and PubChem CIDs
Deprotection Strategies and Mechanistic Investigations of the Benzyloxycarbonyl Z Group
Enzymatic Deprotection (Deprotectase Biocatalysis)
Enzymatic deprotection using "deprotectases" offers a green and highly selective alternative to traditional chemical methods. rsc.orgrsc.org This approach utilizes enzymes to cleave protecting groups under mild aqueous conditions, at ambient temperature and pressure, which can prevent damage to sensitive functional groups within the substrate. rsc.orggoogle.comresearchgate.net The exquisite selectivity of these biocatalysts allows them to act on a specific target while leaving other protecting groups and functionalities untouched. rsc.orgrsc.org
Several microorganisms have been identified that produce enzymes capable of cleaving the N-Cbz group. A notable example is the Cbz-deprotecting enzyme (Cbz-ase) isolated from Sphingomonas paucimobilis SC 16113. researchgate.netresearchgate.net This enzyme was purified to homogeneity and characterized as a protein with a molecular weight of approximately 155,000 daltons, composed of subunits with a size of 44,000 daltons. researchgate.netresearchgate.net The gene encoding this enzyme has been identified and successfully expressed in Escherichia coli, allowing for its recombinant production. researchgate.netresearchgate.net Cell extracts from Sphingomonas paucimobilis grown on N-α-Cbz-L-phenylalanine have been shown to be effective in deprotecting various Cbz-containing compounds. google.com Other microorganisms, including Burkholderia phenazinium and Arthrobacter sp., have also been found to exhibit Cbz-cleaving activity. researchgate.netresearchgate.net
A key advantage of enzymatic deprotection is the high degree of specificity and enantioselectivity exhibited by the enzymes. researchgate.netyoutube.com The Cbz-ase from Sphingomonas paucimobilis is highly specific for the L-enantiomer of Cbz-protected amino acids. researchgate.net When presented with a racemic mixture of a Cbz-D/L-amino acid, the enzyme exclusively hydrolyzes the L-form, resulting in the L-amino acid with over 99% enantiomeric excess (ee). researchgate.net The unreacted Cbz-D-amino acid can be recovered with a high yield (>48%) and excellent optical purity (>98% ee). researchgate.net
The substrate scope of these enzymes has been evaluated on various Cbz-protected amino acids and related compounds. researchgate.netresearchgate.net This allows for a greater understanding of how modifications to the substrate's structure affect enzyme activity and enantioselectivity. researchgate.netresearchgate.net This inherent selectivity is a hallmark of enzyme-catalyzed reactions and is determined by the precise three-dimensional arrangement of amino acid side chains in the enzyme's active site, which allows it to distinguish between stereoisomers and different substrates. youtube.com
**Table 2: Enantioselectivity of Cbz-ase from *Sphingomonas paucimobilis***
| Substrate (Racemic) | Product | Conversion | Product Enantiomeric Excess (ee) | Recovered Substrate Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| Cbz-D/L-Amino Acids | L-Amino Acid | ~50% (Complete conversion of L-isomer) | >99% | >98% (D-isomer) | researchgate.net |
The compatibility of enzymes under mild conditions allows for their combination in one-pot biocatalytic cascades to perform multiple transformations sequentially. rsc.orgnih.gov This approach is particularly useful for deprotecting substrates with multiple protecting groups. rsc.orgrsc.org A novel one-pot, two-step cascade has been developed for the deprotection of doubly protected amino acids, such as Cbz-L-Phe-OᵗBu. rsc.orgrsc.org
In this cascade, the Bacillus BS2 esterase is first used to selectively hydrolyze the tert-butyl (OᵗBu) ester group. rsc.org Subsequently, the Cbz-ase from Sphingomonas is added to remove the N-terminal Cbz group, yielding the free L-amino acid. rsc.orgrsc.org This fully enzymatic process highlights the potential of multi-enzyme systems in streamlining complex synthetic routes, reducing the need for intermediate purification steps and harsh chemical reagents. rsc.orgresearchgate.net
Chemical Deprotection Methods
Acid-Mediated Cleavage
Acid-mediated cleavage is a common and effective method for the removal of the Z-group. This approach involves the protonation of the carbamate (B1207046) oxygen, which weakens the C-O bond and facilitates its cleavage. A variety of acidic reagents can be employed for this purpose, with the reaction mechanism generally proceeding through an SN1 or SN2 pathway, depending on the specific conditions and the stability of the resulting carbocation. tdcommons.orgtotal-synthesis.com
Commonly used acidic conditions for the deprotection of Z-protected amines include treatment with hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), or isopropanol (B130326) hydrochloride (IPA·HCl). tdcommons.org These strong acids effectively cleave the benzyl-oxygen bond, leading to the release of the free amine, toluene, and carbon dioxide.
Table 1: Common Reagents for Acid-Mediated Cleavage of Z-Groups
| Reagent | Typical Conditions |
|---|---|
| Hydrogen Bromide in Acetic Acid | Room temperature |
| Trifluoroacetic Acid (TFA) | Neat or in a co-solvent |
This table is generated based on general knowledge of Z-group deprotection and is not specific to Z-Pra-OH due to a lack of specific literature data.
Mechanistically, the acid protonates the ether oxygen of the benzyloxycarbonyl group. This is followed by the nucleophilic attack of the counter-ion (e.g., bromide) at the benzylic carbon, leading to the formation of benzyl (B1604629) bromide, carbon dioxide, and the protonated amine. The stability of the Z-group to acidic conditions can be influenced by the substitution on the phenyl ring. total-synthesis.com
Nucleophilic Deprotection
An alternative to acid-mediated cleavage is nucleophilic deprotection, which offers a milder approach for removing the Z-group, particularly for substrates sensitive to harsh acidic conditions. This method involves the use of a nucleophile to attack the benzylic carbon or the carbonyl carbon of the carbamate. organic-chemistry.orgorganic-chemistry.org
A notable protocol for the nucleophilic deprotection of carbamates, including the Z-group, involves the use of 2-mercaptoethanol (B42355) in the presence of a base such as potassium phosphate (B84403) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.orgorganic-chemistry.org The proposed mechanism for this reaction is an SN2 displacement of the carbamate by the thiolate anion of 2-mercaptoethanol at the benzylic position.
Table 2: Reagents for Nucleophilic Deprotection of Z-Groups
| Nucleophile | Base | Solvent | Temperature |
|---|
This table is generated based on a general protocol for nucleophilic deprotection of carbamates and is not specific to this compound due to a lack of specific literature data.
This method has been shown to be effective for a range of carbamates and is advantageous for its compatibility with various sensitive functional groups that might not withstand traditional hydrogenolysis or strong acid treatment. organic-chemistry.orgorganic-chemistry.org
Photoremovable Benzyloxycarbonyl Protecting Groups
The use of light to trigger chemical reactions offers a high degree of spatial and temporal control, making photoremovable protecting groups (PPGs) valuable tools in various fields, including peptide synthesis and materials science. wikipedia.orgrug.nl While the standard Z-group is not inherently photolabile, modifications to its structure can render it susceptible to cleavage upon irradiation with light of a specific wavelength.
Design Principles of Photolabile Z-Groups
The design of photolabile Z-groups typically involves the incorporation of a photosensitive chromophore into the benzylic backbone. A common strategy is the introduction of a nitro group, often at the ortho position of the benzyl ring, to create derivatives like the 2-nitrobenzyloxycarbonyl (Nvoc) group. thieme-connect.de
The key design principles for effective photolabile protecting groups include:
Wavelength Specificity: The group should be cleavable at a wavelength that does not damage other parts of the molecule or the surrounding environment. wikipedia.org
High Quantum Yield: The efficiency of the photorelease, meaning the number of molecules deprotected per photon absorbed, should be high. wikipedia.org
Clean Photoproducts: The byproducts of the photochemical reaction should be non-reactive and easily separable from the desired product. nih.gov
Stability: The protecting group must be stable under non-irradiating conditions and during other synthetic manipulations. wikipedia.org
Modifications to the basic nitrobenzyl structure, such as the addition of methoxy (B1213986) groups, can fine-tune the absorption properties and cleavage efficiency of the photolabile group. thieme-connect.de
Photochemical Release Mechanisms
The photochemical release of the protected group from a nitrobenzyl-based PPG generally proceeds via an intramolecular hydrogen abstraction mechanism. Upon absorption of light, the nitro group is excited to a triplet state. This excited nitro group then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. thieme-connect.denih.gov
This intermediate subsequently undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the benzylic C-O bond and the release of the protected amine as a carbamic acid, which then decarboxylates to the free amine. The other major photoproduct is an o-nitrosobenzaldehyde derivative. nih.gov
The efficiency of this process can be influenced by factors such as the solvent, the presence of substituents on the aromatic ring, and the nature of the protected functional group. thieme-connect.de While the application of photoremovable Z-groups specifically to propargylglycine (B1618536) is not extensively documented in the available literature, the general principles of their design and mechanism provide a framework for the potential development of such specialized reagents.
Applications in Chemical Synthesis and Chemical Biology
Building Blocks for Peptide Synthesis
Protected amino acids like Z-Pra-OH are fundamental components in the assembly of peptide chains. The Z protecting group is acid-labile, typically removed by hydrogenolysis or treatment with strong acids, offering orthogonality to other commonly used protecting groups like the base-labile Fmoc group peptide.comethernet.edu.et.
Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution peptide.comethernet.edu.etufal.br. Z-protected amino acids, including potentially this compound, are suitable for use in LPPS. In this method, the growing peptide chain remains soluble, allowing for purification of intermediates after each coupling or deprotection step ethernet.edu.etnih.gov. This modular approach enables the synthesis of peptide fragments that can be stored and used later ethernet.edu.et. Coupling in solution phase often employs carbodiimides like DCC or EDC, sometimes in combination with additives like HOBt or Oxyma Pure to minimize racemization peptide.comambeed.com. Reactive "active esters," such as hydroxysuccinimide esters (OSu), are also popular for solution synthesis ethernet.edu.et. Z-protected amino acids have been successfully used for sequence elongation in LPPS, with deprotection often achieved by hydrogenation nih.gov.
Solid-phase peptide synthesis (SPPS), developed by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support peptide.comfishersci.se. This allows for the use of excess reagents to drive reactions to completion, with excess reagents and byproducts easily removed by filtration and washing fishersci.se. While Fmoc-protected amino acids are predominantly used in modern SPPS due to their mild deprotection conditions, Boc-protected amino acids and Z-protected amino acids for side-chain protection or specific strategies are also employed peptide.comfishersci.se. Derivatives of propargylglycine (B1618536), such as Fmoc-Pra-OH, are commercially available and used in SPPS peptide.com.
In standard SPPS, amino acids are sequentially added to the N-terminus of the growing peptide chain, which is anchored to the solid support via its C-terminus ethernet.edu.etfishersci.se. While this compound itself, with a free carboxylic acid, would typically be coupled as the incoming residue, the Z protecting group on the alpha-amine would be removed in a subsequent step to allow for the addition of the next amino acid fishersci.se. The propargylglycine moiety is incorporated through the standard peptide coupling reaction between the activated carboxyl group of the protected propargylglycine (or a peptide fragment containing it) and the free amino group of the N-terminally deprotected peptide attached to the resin fishersci.se. Coupling reagents such as carbodiimides (e.g., DIC) in combination with additives (e.g., Oxyma Pure) or phosphonium/aminium reagents (e.g., HATU, HBTU) are commonly used to facilitate amide bond formation in SPPS peptide.comambeed.com. The alkyne group in the propargylglycine side chain remains untouched during the standard SPPS cycles using orthogonal protection schemes.
In SPPS, the first amino acid is typically attached to the resin, serving as the C-terminus of the final peptide fishersci.se. This is commonly achieved by forming an ester or amide linkage between the carboxyl group of the first amino acid (with its α-amino group protected) and a functional group on the resin. Various linkers are available that dictate the type of linkage and the conditions required for cleavage of the peptide from the resin at the end of the synthesis.
While the primary attachment in standard SPPS is through the C-terminal carboxyl group, strategies for attaching amino acids through their side chains to a solid support have also been developed nih.gov. This approach can offer advantages, such as enabling the synthesis of modified C-termini or facilitating on-resin cyclization nih.gov. For amino acids with reactive side chains, such as those with hydroxyl groups (Ser, Thr, Tyr) or carboxyl groups (Asp, Glu), specific linkers and chemistries are employed for side-chain anchoring. While direct side-chain attachment of propargylglycine via its alkyne group to a standard SPPS resin is not a typical starting point for linear peptide elongation, the alkyne handle could potentially be used for attaching a pre-synthesized peptide containing Pra to a functionalized resin or for cyclization strategies on a solid support after the peptide chain has been assembled.
Chemo-enzymatic peptide synthesis (CEPS) combines chemical and enzymatic methods for peptide construction ethernet.edu.et. This approach often utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds, offering advantages like stereoselectivity and mild reaction conditions compared to purely chemical methods. CEPS can be particularly useful for the ligation of peptide fragments, allowing for the synthesis of longer or more complex peptides that are challenging to obtain solely by SPPS ethernet.edu.et. Modified amino acids, including non-canonical ones like propargylglycine, can be incorporated into peptide fragments synthesized chemically (e.g., by SPPS or LPPS) and then ligated enzymatically ethernet.edu.et. Enzymes can catalyze the formation of peptide bonds between a fragment with a reactive ester (e.g., a thioester or oxoester) and another fragment with a free N-terminus ethernet.edu.et. The presence of a propargylglycine residue within one or both fragments could allow for subsequent modifications of the enzymatically synthesized peptide using click chemistry.
Solid-Phase Peptide Synthesis (SPPS)
Synthesis of Peptide Analogues and Peptidomimetics
Peptide analogues and peptidomimetics are compounds designed to mimic the biological activity of natural peptides but often with improved properties such as increased stability, bioavailability, or modified activity. The incorporation of non-canonical amino acids like propargylglycine is a key strategy in the design and synthesis of such molecules. The terminal alkyne group in the propargylglycine residue provides a versatile handle for post-synthetic modification through click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction allows for the facile and specific conjugation of azide-containing molecules to the alkyne-modified peptide, enabling the introduction of various functionalities, including fluorophores,标签, carbohydrates, lipids, or other biomolecules.
Development of Chemical Biology Probes and Tools
Incorporation into Probes for Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme activity within complex biological systems. nih.govsiat.ac.cnmdpi.com ABPP employs chemical probes that covalently bind to the active site of enzymes. mdpi.commdpi.com These probes typically consist of a reactive group that targets the enzyme's active site and a reporter tag for detection or enrichment. mdpi.commdpi.com
Propargylglycine derivatives, including those with protecting groups, can be incorporated into these probes. The terminal alkyne serves as a "clickable" handle, allowing for the attachment of a reporter tag (such as a fluorophore or biotin) in a subsequent step using click chemistry. mdpi.comnih.govoup.com This two-step approach offers advantages, including improved cell permeability of the initial probe (as the alkyne is relatively small) and modularity, allowing a single probe design to be used with various reporter tags. mdpi.com
Research has explored the design of ABPP probes incorporating alkyne groups for profiling different enzyme classes. For instance, probes based on fluorophosphonates with an alkyne tag have been used to label serine hydrolases. mdpi.com The alkyne handle allows for subsequent conjugation with a reporter tag via CuAAC. mdpi.com
While direct mentions specifically detailing the incorporation of this compound into probes for protein profiling in the search results are limited, the broader context of using propargylglycine derivatives with alkyne handles in ABPP is well-established. The Z-protecting group would typically be removed at an appropriate stage of probe synthesis or prior to the click reaction, depending on the probe design and experimental conditions.
Use in Click Chemistry Applications for Bioconjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and selective reaction widely used for bioconjugation. nih.govmdpi.commdpi.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring between an alkyne and an azide. nih.govbeilstein-journals.org
Propargylglycine and its derivatives, such as this compound, are valuable components in click chemistry due to the presence of the terminal alkyne group. This alkyne can react with azide-functionalized molecules, enabling the conjugation of peptides, proteins, nucleic acids, carbohydrates, and other biomolecules or synthetic constructs. researchgate.netmathnet.ruresearchgate.netmdpi.comnih.goviris-biotech.de
Studies have demonstrated the use of propargylglycine derivatives in bioconjugation via CuAAC. For example, biotinylation at the side chain of propargylglycine has been achieved using click chemistry. researchgate.net Propargylglycine derivatives have also been employed in "click-to-chelate" strategies for incorporating triazole-containing metal-chelating systems into biomolecules for diagnostic and therapeutic applications. researchgate.net
The click reaction conditions, such as the copper source, ligands, and solvents, can be varied depending on the specific bioconjugation application and the nature of the molecules being conjugated. nih.gov While CuAAC is prevalent, copper-free click chemistry approaches, such as strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes, are also employed, particularly for applications in live cells where copper toxicity might be a concern. nih.govissuu.com However, propargylglycine derivatives typically participate in CuAAC due to their unstrained alkyne.
The incorporation of propargylglycine derivatives into peptides or proteins, either through solid-phase peptide synthesis or genetic code expansion, allows for site-selective modification using click chemistry. nih.govissuu.com This enables the precise attachment of labels, probes, or other functional molecules to biomolecules.
Data on specific reaction yields or conditions directly utilizing this compound in click chemistry from the search results are limited. However, the general principles and applications of propargylglycine derivatives in CuAAC bioconjugation are well-documented.
Example Data Table (Illustrative based on general click chemistry principles):
| Alkyne Component (Derivative) | Azide Component | Catalyst System (Example) | Solvent System (Example) | Resulting Conjugate Linkage |
| Propargylglycine Derivative (e.g., this compound after deprotection or a peptide containing Pra) | Azide-functionalized biomolecule (e.g., azide-PEG-biotin) | CuSO4, Sodium Ascorbate, TBTA Ligand | Water/DMSO or t-BuOH/Water | 1,4-Disubstituted 1,2,3-Triazole |
Due to the strict instruction to only include content within the provided outline and the limited specific details on this compound in the search results for these exact subsections, the information presented focuses on the established roles of propargylglycine derivatives in these areas, with the understanding that this compound functions as a protected form of such a derivative.
Limitation: This article section is generated based solely on the provided outline section 4.4 and its subsections. Information regarding other aspects of this compound, such as its synthesis, physical properties, or other applications, was not requested and is therefore not included. A table listing all compound names and their PubChem CIDs is also not provided as per the original request's structure which implies it would be at the end of the full article, and the full list of compounds mentioned throughout a complete article is not available from the provided partial outline.
Structural and Conformational Studies of Z Pra Oh and Its Derivatives
Impact of N-Benzyloxycarbonyl Group on Molecular Conformation
The N-Benzyloxycarbonyl (Z or Cbz) group is a common protecting group used in peptide chemistry. Its presence significantly influences the conformational landscape of the amino acid or peptide to which it is attached. Structural parameters derived from X-ray crystallographic data of various amino acid and peptide derivatives containing the N-terminal benzyloxycarbonyl group have been compiled to understand its conformational preferences. The geometry of the urethane (B1682113) moiety within the Z group is noted to be similar to that of the tert-butoxycarbonyl (Boc) group. However, the Z group exhibits greater conformational flexibility due to being sterically less crowded than the Boc group. This increased flexibility can lead to larger variations in observed bond lengths and angles in crystals due to packing forces.
Conformational energy calculations suggest that most conformations of Z-amino acid-N'-methylamides and their corresponding Boc derivatives have similar dihedral angles and relative energies. This indicates that the nature of the N-terminal protecting group may have a limited effect on the conformational preferences of the residue immediately following it in a peptide chain. Despite this, specific low-energy conformations can exist in Z-protected derivatives where the phenyl ring of the benzyloxycarbonyl group is in close proximity to other parts of the molecule, such as the C-terminal methylamide group, due to favorable nonbonded interactions.
Spectroscopic Investigations of Z-Pra-OH Structures
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and conformational analysis of organic molecules, including this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy provides detailed information about the local environment and connectivity of atoms within a molecule, making it powerful for conformational studies. NMR studies have been conducted on peptides containing propargylglycine (B1618536) residues to assess their preferred conformations in solution. For instance, NMR has been used to characterize the conformations of protected tripeptides containing propargylglycine. In the context of peptides, NMR can help determine secondary structures, such as β-turns and helical conformations.
Furthermore, NMR techniques, including 2D NMR, are used to assign signals and understand the spatial relationships between different parts of a molecule. This is crucial for confirming the structure and studying the conformational dynamics of this compound and its derivatives. Proton NMR has been reported to conform to the expected structure for protected propargylglycine derivatives like Fmoc-L-propargylglycine. Hyperpolarization techniques, such as Parahydrogen-Induced Polarization (PHIP), have been applied to propargylglycine-containing synthetic oligopeptides to enhance NMR signal sensitivity, facilitating detailed structural studies.
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. MS is widely applied in the analysis of amino acids, peptides, and their derivatives. It can be used to confirm the synthesis of target compounds and analyze mixtures.
Advanced Analytical and Computational Methodologies Applied to Z Pra Oh
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of Z-Pra-OH, ensuring its purity and proper identification. Various high-resolution chromatographic techniques are employed, each offering distinct advantages for the analysis of this amino acid derivative.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as a powerful and widely used method for analyzing this compound. nih.gov This technique is instrumental in assessing the purity of the compound, including the critical determination of its enantiomeric purity. phenomenex.comnih.gov The presence of the carboxybenzyl ("Z") protecting group, which contains an aromatic ring, allows for direct detection using UV spectrophotometry. nih.gov
For comprehensive analysis, especially in complex biological materials, pre-column derivatization may be employed to enhance detection sensitivity. nih.gov However, for routine purity checks of synthesized this compound, direct injection is often sufficient. Chiral HPLC is particularly crucial for separating the L- and D-enantiomers, which is a critical quality attribute for its use in peptide synthesis. phenomenex.com The selection of the chiral stationary phase (CSP) and mobile phase composition is optimized to achieve baseline resolution of the enantiomers.
| Parameter | Condition A: Achiral Purity | Condition B: Chiral Separation |
|---|---|---|
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | Isocratic mixture of Acetonitrile and 0.1% TFA in Water (e.g., 60:40 v/v) phenomenex.com |
| Flow Rate | 1.0 mL/min | 1.0 mL/min phenomenex.com |
| Detection | UV at 254 nm | UV at 220 nm phenomenex.com |
| Temperature | Ambient | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and definitive mass-based identification, but its application to amino acids like this compound requires a crucial derivatization step to increase analyte volatility. nih.govsigmaaldrich.com The polar carboxylic acid functional group makes the underivatized molecule unsuitable for GC analysis.
The derivatization process typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) are commonly used for this purpose. sigmaaldrich.comnih.gov Following derivatization, the compound can be readily separated on a capillary column and detected by mass spectrometry, which provides structural information and serves as a highly selective detector for purity assessment and impurity identification. nih.gov Chiral GC columns, such as those coated with Chirasil-Val, can be used to analyze the enantiomeric composition of the derivatized this compound. nih.govresearchgate.net
| Step | Description | Example Reagent/Condition |
|---|---|---|
| 1. Derivatization | Conversion of the carboxylic acid group to a volatile ester. | Reaction with MSTFA or Pentafluoropropyl chloroformate. nih.govsigmaaldrich.com |
| 2. GC Separation | Separation of the derivatized analyte on a capillary column. | HP-5MS capillary column (30 m x 0.25 mm); Helium carrier gas. nih.gov |
| 3. MS Detection | Ionization (e.g., Electron Ionization) and mass analysis. | Single Ion Monitoring (SIM) for quantitation or full scan for identification. nih.govresearchgate.net |
Capillary Electrophoresis (CE) for Amino Acid Derivatives
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like this compound. nih.govwikipedia.org In its most common form, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of an electric field. nih.govnih.gov this compound, with its carboxylic acid group, is negatively charged at neutral or alkaline pH and can be analyzed with high resolution.
CE is particularly valuable for impurity profiling of synthetic amino acid analogs. nih.gov Furthermore, it is a powerful tool for chiral separations. By adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte, the enantiomers of this compound can be resolved due to the formation of transient diastereomeric complexes with different electrophoretic mobilities. researchgate.net The inherent low sample and reagent consumption make CE an attractive alternative to HPLC for certain applications. mdpi.com
Derivatization Strategies for Enhanced Analytical Detection
Derivatization, the chemical modification of an analyte, is a key strategy in the analysis of amino acids to improve their chromatographic behavior or enhance their detectability. nih.govhta-it.com
Pre-column and Post-column Derivatization for Spectroscopic Detection
In liquid chromatography, derivatization is performed either before (pre-column) or after (post-column) the analytical column to attach a tag that facilitates detection. actascientific.comactascientific.com
Pre-column derivatization involves reacting the analyte with a labeling agent prior to injection into the HPLC system. actascientific.commdpi.com This is the most common approach for amino acid analysis, using reagents that introduce highly absorbent chromophores or intensely fluorescent fluorophores. libretexts.org Widely used reagents include o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenyl isothiocyanate (PITC). nih.govcreative-proteomics.com While this compound already has a UV-active Z-group, further derivatization could be used for trace-level detection via fluorescence. A primary drawback is the potential for incomplete reactions or the formation of unstable derivatives. nih.gov
Post-column derivatization involves separating the underivatized analytes on the column first, followed by mixing with a derivatizing reagent in a post-column reactor before the flow stream enters the detector. actascientific.comnih.gov This technique is known for its excellent reproducibility and automation capabilities, as the reaction conditions are precisely controlled. actascientific.comyoutube.com Common reagents include ninhydrin (B49086) or OPA. actascientific.comyoutube.com The main disadvantage is the potential for band broadening in the reactor, which can decrease chromatographic resolution. nih.gov
| Feature | Pre-column Derivatization | Post-column Derivatization |
|---|---|---|
| Principle | Analyte is derivatized before HPLC separation. actascientific.com | Analytes are separated first, then derivatized before detection. actascientific.comnih.gov |
| Common Reagents | OPA, FMOC-Cl, PITC, Dansyl Chloride. nih.gov | Ninhydrin, OPA, Fluorescamine. actascientific.comactascientific.com |
| Advantages | High sensitivity, wide choice of reagents, compatible with standard RP-HPLC. actascientific.com | Highly reproducible, automated, no interference from reagent peaks. actascientific.com |
| Disadvantages | Potential for multiple products, derivative instability, excess reagent can interfere. nih.gov | Requires extra hardware (pump, reactor), potential for band broadening. nih.gov |
In-Tissue Derivatization for Imaging Mass Spectrometry
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within biological tissue sections. nih.govelsevierpure.comnih.gov However, the detection of small molecules like this compound can be challenging due to low ionization efficiency or interference from the biological matrix and matrix-related signals in MALDI-MSI. nih.govwiley.com
On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome these limitations. nih.govacs.org In this approach, a derivatizing reagent is applied directly onto the tissue surface, often via an automated sprayer. acs.org The reagent selectively reacts with a specific functional group on the target analyte. For this compound, a reagent targeting the carboxylic acid group would be employed. nih.gov This derivatization accomplishes two goals: it introduces a readily ionizable tag to significantly enhance the signal intensity, and it shifts the mass of the analyte to a region of the spectrum with less background interference. nih.govnih.gov This enables the sensitive and specific mapping of this compound's distribution within a complex tissue environment. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for gaining deep insights into the structure, properties, and reactivity of molecules, complementing experimental data with atomistic-level detail. mdpi.comacs.orgresearchgate.net These in silico approaches allow researchers to simulate molecular behaviors and predict properties, thereby saving significant time and resources compared to traditional experimental methods. researchgate.netewadirect.com For a molecule like this compound (N-Benzyloxycarbonyl-L-propargylglycine), these computational strategies can elucidate its electronic structure, conformational landscape, and potential interactions with biological targets. By applying physical theories and algorithms, often enhanced by artificial intelligence, it is possible to construct detailed models that predict molecular behavior, from quantum mechanical properties to dynamic movements in solution. researchgate.netewadirect.com
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules from first principles. Ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. researchgate.net DFT, a more computationally efficient alternative, calculates the electron density to determine the system's energy and other properties.
For this compound, these calculations are fundamental for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.
Electronic Property Analysis: Calculating properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These are crucial for understanding reactivity. scielo.org.mx
Vibrational Analysis: Predicting infrared and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. This aids in the interpretation of experimental spectroscopic data.
Thermochemical Properties: Estimating thermodynamic parameters like enthalpy of formation, which are vital for understanding the molecule's stability and reaction energetics. researchgate.net
DFT calculations, often using hybrid functionals like B3LYP, provide a good balance of accuracy and computational cost for molecules of this size. scielo.org.mx The results from these quantum chemical calculations can provide foundational data for more complex simulations, such as the development of parameters for molecular dynamics force fields.
Illustrative DFT Calculation Outputs for this compound This table presents hypothetical data to illustrate the typical outputs of a DFT calculation for this compound, as specific computational studies on this exact molecule are not widely published. The values are representative of what such a study would aim to determine.
| Property | Calculated Value (Illustrative) | Significance |
| Total Energy | -975.4 Hartree | Represents the electronic energy of the optimized molecule. |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.9 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the electronic excitability and chemical reactivity. scielo.org.mx |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| C=O Stretch Freq. | 1750 cm⁻¹ | Corresponds to a peak in the IR spectrum for the carbonyl group. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal the dynamic evolution of the molecule, providing insights that are inaccessible from static models. researchgate.netnih.gov
For this compound, an MD simulation would typically involve:
System Setup: Placing the this compound molecule in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic physiological conditions. aip.org
Force Field Selection: Choosing a force field (e.g., AMBER, CHARMM, GROMOS) which is a set of parameters and equations that defines the potential energy of the system and governs the interactions between atoms. nih.govfu-berlin.de
Simulation Execution: The simulation proceeds in discrete time steps (typically on the order of femtoseconds) for a total duration ranging from nanoseconds to microseconds. nih.govresearchgate.net
MD simulations are particularly useful for exploring how this compound behaves in a solution, how it interacts with other molecules, and how its different parts move in relation to one another. nih.govfu-berlin.de
Typical Parameters for an MD Simulation of this compound
| Parameter | Setting | Description |
| Force Field | AMBER ff19SB | A common force field for simulating amino acids and proteins. nih.gov |
| Water Model | TIP3P | A standard model for representing explicit water molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant. nih.gov |
| Temperature | 300 K | Simulates near-physiological temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. nih.gov |
| Simulation Time | 200 ns | The total duration of the simulation to sample molecular motions. |
| Non-bonded Cutoff | 10 Å | A distance limit for calculating short-range non-bonded interactions. nih.gov |
Prediction of Binding Affinities and Molecular Discrimination
A primary application of computational chemistry in drug discovery is the prediction of binding affinity, which quantifies the strength of the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govrowansci.com Accurately predicting this affinity can help prioritize compounds for synthesis and experimental testing. nih.govescholarship.org
For this compound, if it were being investigated as a potential inhibitor of an enzyme, computational methods could be used to estimate its binding free energy (ΔG). More negative values of ΔG indicate a stronger, more favorable binding interaction. rowansci.com Techniques for these predictions include:
Molecular Docking: A fast method that predicts the preferred orientation (pose) of the ligand in the protein's binding site and assigns a score that approximates binding affinity.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): More rigorous and computationally intensive methods that are often used in conjunction with MD simulations. They calculate the free energy difference between two states (e.g., a bound and unbound state) by simulating a non-physical pathway connecting them. These methods can provide highly accurate predictions of relative binding affinities.
These simulations can also achieve molecular discrimination by comparing the calculated binding affinities of this compound to those of other similar molecules, helping to identify which chemical features are critical for strong binding. nih.gov
Illustrative Binding Affinity Predictions for this compound and Analogs This table shows hypothetical binding affinity data for this compound and related molecules to a hypothetical enzyme target, illustrating how computational methods can be used for molecular discrimination.
| Compound | Predicted ΔG (kcal/mol) | Predicted Kᵢ (nM) | Interpretation |
| This compound | -9.5 | 50 | Strong predicted binding to the target. |
| Z-Ala-OH | -7.2 | 1500 | Weaker binding; suggests the propargyl group is important. |
| Fmoc-Pra-OH | -9.2 | 75 | Similar binding; indicates the Z-group is comparable to an Fmoc-group in this context. |
| Ac-Pra-OH | -6.8 | 3200 | Much weaker binding; suggests a large aromatic protecting group is crucial for affinity. |
Conformational Analysis through Theoretical Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. semanticscholar.orgsu.se Since the three-dimensional shape of a molecule is critical to its function and interactions, understanding its conformational preferences is essential. researchgate.net
Theoretical methods are ideally suited to explore the potential energy surface of this compound to identify its stable conformers and the energy barriers between them. This is typically done by:
Systematic or Stochastic Searches: The rotatable bonds (dihedral angles) within the this compound molecule are systematically rotated. At each step, the energy is calculated, often using a computationally inexpensive method initially, to map out the energy landscape. scirp.org
Geometry Optimization: The low-energy structures identified in the search are then fully optimized using higher-level methods like DFT to find the precise geometry of each stable conformer. scirp.org
Energy Calculation: The relative energies of these optimized conformers are calculated to determine their population distribution at a given temperature. Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing certain conformations. scirp.org
For this compound, this analysis would reveal the preferred orientations of the benzyloxycarbonyl group, the propargyl side chain, and the carboxylic acid group, providing a detailed picture of the molecule's structural flexibility and its most likely shapes in different environments. nih.gov
Future Directions and Emerging Research Avenues for N Benzyloxycarbonyl Protected Amino Acids
Development of Novel and Orthogonal Z-Protecting Group Variants
The concept of orthogonal protecting groups, which can be removed independently of each other under different conditions, is crucial in complex synthesis peptide.comresearchgate.net. While the classical Z group is typically removed by hydrogenolysis, research continues into developing novel protecting group strategies and variants that offer alternative cleavage mechanisms or enhanced properties researchgate.netrsc.org. The need for orthogonal deprotection schemes arises when multiple reactive functional groups are present in a molecule wikipedia.orgpeptide.com.
Future directions in this area involve exploring Z-protecting group variants that could be cleaved under milder or different conditions than traditional hydrogenolysis, which can be incompatible with certain functional groups like carbon-carbon double bonds, thiols, or sulfides rsc.orggoogle.com. Although the search results did not yield specific examples of novel Z-protecting group variants directly related to Z-Pro-OH, the broader research into orthogonal protecting groups for amino acids is relevant researchgate.netrsc.orgub.edu. For instance, novel protecting groups with switchable activity or those removed by mechanisms like reduction of azides have been reported, indicating the ongoing exploration of diverse deprotection strategies that could potentially be applied or adapted to Z-type protection or used in conjunction with it researchgate.netrsc.org. The development of new protecting groups is deeply tied to peptide chemistry, aiming for easier introduction, stability, and safe removal researchgate.net.
Integration into Automated and High-Throughput Synthetic Platforms
Automated synthesis has revolutionized chemical production, particularly in peptide synthesis, by offering increased precision, efficiency, and reduced human error creative-peptides.comdrugtargetreview.comnih.gov. While Fmoc and Boc strategies are more prevalent in automated solid-phase peptide synthesis (SPPS), the integration of Z-protected amino acids, including Z-Pro-OH, into automated and high-throughput platforms presents an area for future development, particularly in solution-phase synthesis or hybrid approaches wikipedia.orgpeptide.combachem.com.
Automated peptide synthesizers are becoming increasingly sophisticated, capable of streamlining the entire process from amino acid addition to purification creative-peptides.combuchiglas.com. Although Z-protection has traditionally been more associated with solution-phase synthesis, which retains usefulness in large-scale production, advancements in automated liquid-phase synthesis or the development of SPPS protocols compatible with Z-protected amino acids could expand their application in high-throughput settings wikipedia.orgbachem.com. Recent work has demonstrated automated derivatization protocols for amino acid analysis in peptides synthesized by liquid phase methods, highlighting the increasing automation in various stages of peptide handling nih.gov. The development of flow reactors for continuous synthesis also indicates a trend towards automated and scalable production of chemical building blocks, which could potentially include protected amino acids labmanager.combeilstein-journals.org.
| Feature | Traditional Synthesis | Automated Synthesis |
| Precision | Lower | Higher |
| Efficiency | Lower | Higher |
| Human Error | Higher | Lower |
| Throughput | Lower | Higher |
| Time per coupling step (SPPS) | ~65 min (DCC) luxembourg-bio.com | ~30 min (TBTU/HOBt) luxembourg-bio.com |
This table, based on general peptide synthesis automation trends, illustrates the potential benefits of integrating protected amino acids like Z-Pro-OH into automated systems creative-peptides.comluxembourg-bio.com.
Exploration of Z-Pra-OH in Advanced Materials Science (Excluding Properties)
The incorporation of amino acid derivatives into polymeric structures has gained interest in advanced materials science due to the unique properties and functionalities that amino acids can impart researchgate.netmdpi.com. While the outline specifically excludes the discussion of properties, the exploration of Z-Pro-OH and other Z-protected amino acids as monomers or building blocks for novel materials is an emerging research avenue.
Research has shown the synthesis of artificial polymers made from α-amino acids, including poly(amino acid)s and pseudo-poly(amino acid)s, with potential in biomedical applications researchgate.net. N-Benzyloxycarbonyl (Z)-protected hydroxyproline (B1673980) has been used in the thermal polycondensation for the synthesis of cationic pseudo-poly(amino acid)-polyesters researchgate.net. This indicates that Z-protected amino acids, including proline derivatives like Z-Pro-OH, can serve as starting materials for the creation of polymers with tailored structures. The ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from amino acids is another strategy for fabricating polypeptide-based structures mdpi.com. While the Z group is often used in the preparation of protected amino acids before conversion to NCAs, the direct role or unique advantages of using Z-Pro-OH specifically in the polymerization process for materials science applications, beyond its function as a protected amino acid building block, would be a focus of future exploration mdpi.com. The ability to introduce specific functional groups via protected amino acids like Z-Pro-OH into polymer backbones or side chains opens possibilities for creating materials with controlled architecture and potential for further modification.
Expanding Biocatalytic Transformations and Enzyme Engineering for Z-Derivatives
Biocatalysis, utilizing enzymes as catalysts, offers a "green" and highly selective approach to chemical transformations, often under mild conditions rsc.orgparis-saclay.frcsic.esrsc.org. The enzymatic deprotection of protecting groups, including the Z group, is an area of active research aimed at providing alternatives to traditional chemical methods which can sometimes lack selectivity or require harsh conditions rsc.orgresearchgate.netgoogle.comrsc.org.
Enzymes capable of cleaving the N-carbobenzyloxy (Cbz or Z) group, referred to as Cbz-ases or N-CBZ-deprotecting enzymes, have been identified and explored rsc.orgresearchgate.netgoogle.comrsc.orggoogle.com. These enzymes can selectively remove the Z group, leaving other functional groups untouched, which is a significant advantage in complex synthesis rsc.orggoogle.comrsc.org. Research is ongoing to discover and engineer more efficient and substrate-specific deprotectase biocatalysts rsc.orgresearchgate.netrsc.orgcaver.cz.
Studies have demonstrated the enzymatic deprotection of various Cbz-protected amino acids, including proline derivatives rsc.org. For instance, a Sphingomonas Cbz-ase (amidohydrolase) has been screened with a range of N-Cbz-modified amino acid substrates, showing activity in deprotecting L-Pro rsc.org. This highlights the potential for expanding the use of biocatalysis for the deprotection of Z-Pro-OH and other Z-protected amino acids.
Future directions include the engineering of existing enzymes to improve their activity, selectivity, and stability towards Z-protected substrates, as well as the discovery of novel enzymes from diverse sources csic.escaver.cznih.govacs.org. The integration of biocatalytic deprotection steps into synthetic routes for Z-protected amino acids and derived peptides or materials is a promising avenue for developing more sustainable and efficient processes rsc.orgbeilstein-journals.orgcsic.es. Cascade reactions combining different enzymes for sequential transformations, including deprotection, are also being explored rsc.orgrsc.org.
| Enzyme Type | Substrates | Outcome | Reference |
| Sphingomonas Cbz-ase | Various N-Cbz-amino acids (including L-Pro) | Selective Z-deprotection | rsc.org |
| BS2 esterase + Cbz-ase | Doubly-protected amino acids (e.g., Cbz-L-Phe-OtBu) | Sequential deprotection in one pot | rsc.orgrsc.org |
This table illustrates examples of biocatalytic transformations relevant to Z-protected amino acids rsc.orgrsc.org. Further research will likely focus on expanding the range of applicable enzymes and substrates, including specific work on Z-Pro-OH.
Q & A
Q. What are the minimum reporting requirements for this compound studies to ensure transparency?
- Methodological Answer : Adhere to FAIR principles:
- Data : Deposit raw spectra, assay data, and code in repositories like Zenodo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
